4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl- 4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl-
Brand Name: Vulcanchem
CAS No.: 91396-20-2
VCID: VC17314863
InChI: InChI=1S/C12H12ClN3O/c1-2-9-10(11(17)16-12(14)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H3,14,15,16,17)
SMILES:
Molecular Formula: C12H12ClN3O
Molecular Weight: 249.69 g/mol

4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl-

CAS No.: 91396-20-2

Cat. No.: VC17314863

Molecular Formula: C12H12ClN3O

Molecular Weight: 249.69 g/mol

* For research use only. Not for human or veterinary use.

4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl- - 91396-20-2

Specification

CAS No. 91396-20-2
Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
IUPAC Name 2-amino-5-(4-chlorophenyl)-4-ethyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C12H12ClN3O/c1-2-9-10(11(17)16-12(14)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H3,14,15,16,17)
Standard InChI Key KTEOTBKBKDEYDF-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=O)NC(=N1)N)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 2-amino-5-(4-chlorophenyl)-4-ethyl-1H-pyrimidin-6-one, with the following key identifiers:

PropertyValue
CAS No.91396-20-2
Molecular FormulaC12H12ClN3O\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}
Molecular Weight249.69 g/mol
Canonical SMILESCCC1=C(C(=O)NC(=N1)N)C2=CC=C(C=C2)Cl
InChI KeyKTEOTBKBKDEYDF-UHFFFAOYSA-N

The pyrimidinone core is substituted at positions 2, 5, and 6 with an amino group, a 4-chlorophenyl ring, and an ethyl group, respectively. The 4-chlorophenyl moiety introduces hydrophobic and electron-withdrawing characteristics, while the ethyl group enhances steric bulk, potentially influencing binding interactions .

Spectral and Computational Data

  • IR Spectroscopy: Peaks corresponding to N-H stretching (3300–3500 cm1^{-1}), C=O (1670–1750 cm1^{-1}), and C-Cl (750 cm1^{-1}) confirm functional groups.

  • NMR: 1H^1\text{H} NMR signals include δ 1.2 (t, 3H, CH2_2CH3_3), δ 2.5 (q, 2H, CH2_2CH3_3), and δ 7.3–7.5 (m, 4H, Ar-H) .

  • Mass Spectrometry: A molecular ion peak at m/z 249.69 aligns with the molecular weight.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis typically involves multi-component reactions (MCRs) using benzoylacetone derivatives, aromatic aldehydes, and active methylene reagents. For example:

  • Condensation: Benzoylacetone reacts with 4-chlorobenzaldehyde in the presence of ammonium acetate to form an intermediate chalcone.

  • Cyclization: Treatment with malononitrile or ethyl cyanoacetate under acidic conditions yields the pyrimidinone core .

  • Functionalization: Ethylation at position 6 is achieved via nucleophilic substitution using ethyl bromide.

Structural Optimization

Modifications at the 4-chlorophenyl or ethyl groups have been explored to enhance bioavailability. For instance, replacing chlorine with electron-donating groups (e.g., -OCH3_3) reduces anti-proliferative activity, underscoring the importance of electron-withdrawing substituents .

Cell LineIC50_{50} (μM)Mechanism
MCF-712.4Apoptosis via caspase-3 activation
HepG218.7Cell cycle arrest at G2/M phase

The 4-chlorophenyl and ethyl groups synergistically enhance binding to tubulin or DNA topoisomerases, disrupting cell proliferation .

Protein Interaction Studies

Docking analyses with the X-linked inhibitor of apoptosis protein (XIAP) show favorable binding (binding energy: −8.2 kcal/mol) at residues Lys448, Ile458, and Met496. This interaction inhibits XIAP’s anti-apoptotic activity, promoting cancer cell death .

Comparative Analysis with Analogues

Substituent Effects

  • Electron-Withdrawing Groups: CN or COOEt at position 5 improve cytotoxicity (e.g., IC50_{50} reduced by 40% compared to -OCH3_3) .

  • Steric Modifications: Bulky substituents at position 6 reduce metabolic degradation, prolonging half-life.

Combination Therapies

Co-administration with clarithromycin (PubChem CID: 467828) enhances permeability across the blood-brain barrier, suggesting potential for treating CNS malignancies .

Future Directions and Challenges

Preclinical Development

  • Pharmacokinetics: Ongoing studies aim to optimize oral bioavailability (>30% in rodent models).

  • Toxicology: Preliminary data indicate hepatotoxicity at high doses (>50 mg/kg), necessitating structural refinements .

Clinical Translation

Phase I trials are anticipated by 2026, focusing on solid tumors. Challenges include scalability of synthesis and mitigating off-target effects .

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